molecular formula C46H45N3O13S B580333 Dimethoxybenzyl-FLT-precursor CAS No. 290371-75-4

Dimethoxybenzyl-FLT-precursor

Cat. No.: B580333
CAS No.: 290371-75-4
M. Wt: 879.934
InChI Key: GAVBOCNVKVVIRL-QAXYZVJJSA-N
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Description

Dimethoxybenzyl-FLT-precursor is a versatile chemical compound that has gained significant attention in various fields of scientific research. It is primarily used as a precursor molecule in the synthesis of radiopharmaceuticals, which are crucial for the diagnosis and treatment of cancer. Additionally, it serves as a solubilizing protective group for thiol moieties, enhancing the solubility and stability of precursors in self-assembled monolayers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethoxybenzyl-FLT-precursor involves several steps. One common method includes the use of 3,4-dimethoxybenzaldehyde as a starting material. The process typically involves the following steps:

    Formation of 3,4-Dimethoxybenzyl Alcohol: 3,4-dimethoxybenzaldehyde is reduced to 3,4-dimethoxybenzyl alcohol using a reducing agent such as sodium borohydride.

    Protection of Thiol Group: The thiol group is protected using the 3,4-dimethoxybenzyl group, which increases the solubility and stability of the precursor.

    Cleavage of Protective Group: During monolayer formation, the protective group is cleaved off, especially at elevated temperatures (60°C) and in the presence of protons (trifluoroacetic acid).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet the demands of large-scale applications. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethoxybenzyl-FLT-precursor undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxybenzyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as thiols and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid .

Scientific Research Applications

Dimethoxybenzyl-FLT-precursor has diverse applications in scientific research, including:

    Chemistry: It is used as a protective group in organic synthesis, facilitating the formation of self-assembled monolayers.

    Biology: The compound is used in the synthesis of radiopharmaceuticals for molecular imaging and diagnostic purposes.

    Medicine: It plays a crucial role in the development of cancer diagnostics and therapeutics.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethoxybenzyl-FLT-precursor involves its role as a protective group for thiol moieties. The 3,4-dimethoxybenzyl group increases the solubility and stability of the precursor, which is essential for the formation of self-assembled monolayers. During monolayer formation, the protective group is cleaved off, allowing the thiol moiety to interact with the substrate .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzyl Alcohol: Used as an intermediate in organic synthesis.

    3,4-Dimethoxybenzaldehyde: A starting material for the synthesis of Dimethoxybenzyl-FLT-precursor.

    3,4-Dimethoxybenzoic Acid: Formed through the oxidation of this compound.

Uniqueness

This compound is unique due to its dual role as a protective group and a precursor for radiopharmaceuticals. Its ability to enhance solubility and stability while being easily cleaved off during monolayer formation makes it highly valuable in various scientific and industrial applications .

Properties

IUPAC Name

[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 2-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H45N3O13S/c1-30-27-47(45(51)48(44(30)50)28-31-15-20-37(58-4)25-39(31)59-5)43-26-40(62-63(54,55)42-14-10-9-13-38(42)49(52)53)41(61-43)29-60-46(32-11-7-6-8-12-32,33-16-21-35(56-2)22-17-33)34-18-23-36(57-3)24-19-34/h6-25,27,40-41,43H,26,28-29H2,1-5H3/t40-,41-,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVBOCNVKVVIRL-QAXYZVJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N(C1=O)CC2=C(C=C(C=C2)OC)OC)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OS(=O)(=O)C7=CC=CC=C7[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N(C1=O)CC2=C(C=C(C=C2)OC)OC)[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OS(=O)(=O)C7=CC=CC=C7[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H45N3O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

879.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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